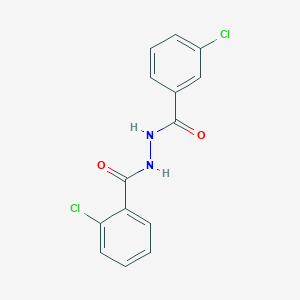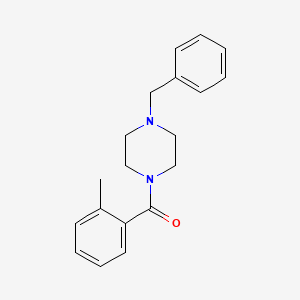
2-chloro-N'-(3-chlorobenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is represented by the formula C14H10Cl2N2O2 . The average mass of this compound is 309.147 Da, and its monoisotopic mass is 308.011932 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide include a molecular formula of C14H10Cl2N2O2, an average mass of 309.147 Da, and a monoisotopic mass of 308.011932 Da .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
The structural and chemical properties of compounds related to 2-chloro-N'-(3-chlorobenzoyl)benzohydrazide have been a subject of study due to their potential antibacterial and anticancer applications. For instance, the crystal structure of similar benzohydrazide derivatives has been determined, revealing insights into their planarity, tautomerism, and potential for forming intermolecular hydrogen bonding, which are critical for their biological activities (Arfan et al., 2016). These structural characteristics are essential for understanding the interaction mechanisms of these compounds with biological targets.
Antimicrobial and Anticancer Potentials
Benzohydrazide derivatives, including compounds similar to 2-chloro-N'-(3-chlorobenzoyl)benzohydrazide, have demonstrated significant antimicrobial and anticancer potentials. Studies have synthesized and evaluated a series of benzohydrazides for their in vitro antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing their biological efficacy (Kumar et al., 2017). The presence of halido substitutions, such as chloro groups, has been associated with improved antibacterial activities, as indicated in the evaluation of vanadium(V) complexes derived from halido-substituted hydrazone compounds (He et al., 2018).
Crystal Structure and Molecular Interactions
The detailed crystal structure analysis of benzohydrazide derivatives provides insights into their molecular interactions, which are pivotal for their biological activities. For example, the crystal structure of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate reveals non-planarity and specific hydrogen bonding patterns, contributing to its potential biological activities (Abdul Alhadi et al., 2009).
Covalent Organic Frameworks
The synthesis of covalent organic frameworks (COFs) using benzohydrazide derivatives showcases an innovative application of these compounds in material science. COFs with hydrazone linkages offer highly crystalline, chemically and thermally stable materials with permanent porosity, expanding their utility in various scientific and technological fields (Uribe-Romo et al., 2011).
Metal Ion Sensing and Selectivity
The selective and sensitive behavior of benzohydrazide derivatives towards specific metal ions, such as erbium(III), highlights their potential as neutral ion carriers in constructing microelectrodes. This selectivity is crucial for developing new sensors and diagnostic tools in environmental and biomedical applications (Faridbod et al., 2007).
Propriétés
IUPAC Name |
2-chloro-N'-(3-chlorobenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZZGUEOUMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(3-chlorobenzoyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)